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Introduction

Fluorescence imaging in the second near-infrared (NIR-11) window (1000-1700 nm) has
emerged as a powerful modality for in vivo tracking of drug delivery systems.[1] Compared to
traditional visible and NIR-I (700-900 nm) imaging, NIR-II fluorescence imaging offers
significant advantages, including deeper tissue penetration (up to several centimeters),
reduced tissue autofluorescence, and lower light scattering, resulting in a higher signal-to-
background ratio (SBR) and improved spatial resolution.[1][2] These characteristics make NIR-
Il probes invaluable tools for non-invasively monitoring the biodistribution, pharmacokinetics,
and tumor-targeting efficiency of drug carriers in real-time.[3][4]

This document provides detailed application notes and experimental protocols for utilizing NIR-
Il probes to track drug delivery in preclinical research. It is intended to guide researchers,
scientists, and drug development professionals in the design and execution of these studies.

Core Concepts and Advantages of NIR-Il Imaging for
Drug Delivery

The enhanced capabilities of NIR-II imaging stem from the reduced interaction of long-
wavelength photons with biological tissues. Key advantages include:
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o Deep Tissue Penetration: NIR-II light can penetrate deeper into tissues, enabling the
visualization of organs and tumors located far from the surface.[2]

» High Signal-to-Background Ratio (SBR): The minimal autofluorescence in the NIR-1l window
significantly improves the clarity of the signal from the probe, allowing for more sensitive
detection.[1]

e Improved Spatial Resolution: Reduced photon scattering in the NIR-II region leads to
sharper images and the ability to resolve finer details of the drug delivery vehicle's location.

[5]

o Real-Time and Dynamic Imaging: The non-invasive nature of NIR-Il imaging allows for
longitudinal studies in the same animal, providing dynamic information on drug carrier
accumulation and clearance over time.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters of representative NIR-II probes
used for drug delivery applications. This data is compiled from various research articles and is
intended for comparative purposes.

Table 1: Optical Properties of Selected NIR-1l Probes

Excitation Emission )
Quantum Yield
Probe Name Wavelength Wavelength (%) Reference
0
(nm) (nm)
L897 897 (tail up to
. ~808 5.8 [2]
nanoparticles 1200)
0.31 (5.94 with
FD-1080 ~1064 >1000 [7]
FBS)
Chemiluminesce 95.0 (CRET
CD-950 950 o [8]
nt efficiency)
ICG-RBCp ~808 >1000 Not Reported [2]
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Table 2: Pharmacokinetic and Targeting Efficiency Data

Tumor-to-
Probe/Drug Animal Tumor Normal Blood Half-
. . . Reference
Carrier Model Model Tissue life (t1/2)
Ratio (T/N)
High (specific
cRGD- oh (sp
Mouse Lung Cancer values not Not Reported
ZW800-PEG ,
provided)
Colorectal
2D5-
Mouse Cancer ~3.5 at 24h Not Reported  [9]
IRDye800CW
(HT29-Luc)
Not Reported
(Renal
IR-BGP6 Mouse MC38 Not Reported ) [10]
Excretion
Studied)
Correlated
Nanolatex )
] N with blood
Particles Mouse Not Specified ) ~10 hours [11]
residence
(20nm) )
time

Experimental Protocols

This section provides detailed protocols for key experiments involved in tracking drug delivery
with NIR-II probes.

Protocol 1: Synthesis of a Generic NIR-Il Dye-Loaded
Nanoparticle

This protocol describes a general method for encapsulating a hydrophobic NIR-II dye within a

polymeric nanopatrticle for in vivo drug delivery studies.

Materials:

» Hydrophobic NIR-II dye (e.g., a D-A-D structured small molecule)

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9972495/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2021.763495/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2745816/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Biodegradable polymer (e.g., PLGA, PCL)

Poly(ethylene glycol) (PEG)-lipid conjugate (e.g., DSPE-PEG2000)

Chloroform or Dichloromethane

Phosphate Buffered Saline (PBS), pH 7.4

Dialysis membrane (MWCO 10 kDa)

Probe sonicator

Rotary evaporator

Procedure:

Organic Phase Preparation: Dissolve the NIR-II dye (1 mg) and the biodegradable polymer
(20 mg) in 2 mL of chloroform in a glass vial.

Aqueous Phase Preparation: Dissolve the DSPE-PEG2000 (5 mg) in 10 mL of PBS.

Emulsification: Add the organic phase to the agueous phase dropwise while sonicating on
ice. Sonicate for 5 minutes at 40% amplitude to form a nanoemulsion.

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced
pressure at room temperature for 2 hours.

Purification: Dialyze the nanopatrticle suspension against PBS for 48 hours using a 10 kDa
MWCO dialysis membrane to remove any free dye and unencapsulated materials. Change
the PBS every 12 hours.

Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and
zeta potential using dynamic light scattering (DLS). Determine the dye loading efficiency by
measuring the absorbance of a lysed nanoparticle solution and comparing it to a standard
curve of the free dye.
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Protocol 2: In Vivo NIR-Il Imaging of Drug Delivery in a
Mouse Tumor Model

This protocol outlines the procedure for real-time tracking of NIR-II probe-labeled drug carriers

in a tumor-bearing mouse.

Materials:

Tumor-bearing mice (e.g., subcutaneous xenograft model)

NIR-1I probe-labeled drug carrier suspension in sterile PBS

In vivo imaging system equipped for NIR-II fluorescence detection (e.g., with an InGaAs
camera and appropriate filters)

Anesthesia system (e.g., isoflurane)

27-gauge needle and syringe

Procedure:

Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (2-3% in oxygen).
Place the mouse on the imaging stage and maintain anesthesia throughout the imaging
session.

Pre-injection Imaging: Acquire a baseline NIR-II fluorescence image of the mouse before
injecting the probe to check for any background signal.

Probe Administration: Intravenously inject the NIR-II probe-labeled drug carrier suspension
(typically 100-200 pL) into the tail vein of the mouse.

Real-Time Imaging: Immediately after injection, begin acquiring a series of NIR-II
fluorescence images at various time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24, 48
hours) to monitor the circulation, biodistribution, and tumor accumulation of the drug carriers.

[9]

Image Acquisition Parameters:
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o Excitation: Use a laser with a wavelength appropriate for the specific NIR-1l probe (e.g.,
808 nm, 980 nm).

o Emission Filter: Use a long-pass filter to collect the NIR-II fluorescence signal (e.g., 1000
nm LP, 1100 nm LP).

o Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio without
saturation (typically 50-500 ms).

o Data Analysis:

o Draw regions of interest (ROIs) around the tumor and major organs (e.qg., liver, kidneys,
spleen) in the acquired images.

o Quantify the average fluorescence intensity within each ROI at each time point.

o Calculate the tumor-to-normal tissue ratio (T/N) by dividing the average fluorescence
intensity in the tumor ROI by that in a normal tissue ROI (e.g., muscle).

o Plot the fluorescence intensity in the tumor and other organs over time to visualize the
accumulation and clearance kinetics.

Protocol 3: Ex Vivo Biodistribution and Pharmacokinetic
Analysis

This protocol describes the procedures for quantifying the distribution of the NIR-II probe in
different organs and for determining its pharmacokinetic profile.

Materials:

Mice previously injected with the NIR-II probe-labeled drug carrier

Surgical tools for dissection

Blood collection tubes (e.g., heparinized capillaries)

Centrifuge
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e NIR-Il imaging system

» Analytical software for pharmacokinetic modeling
Procedure:

Ex Vivo Biodistribution:

» Euthanasia and Organ Harvest: At a predetermined time point after injection (e.g., 24 or 48
hours), euthanize the mouse.

e Organ Imaging: Carefully dissect the major organs (tumor, heart, liver, spleen, lungs,
kidneys, and intestine) and arrange them for ex vivo NIR-II fluorescence imaging.

e Image Acquisition: Acquire NIR-II fluorescence images of the excised organs using the same
imaging parameters as the in vivo study.

e Quantification: Quantify the average fluorescence intensity for each organ. This provides a
qualitative and semi-quantitative assessment of the probe's biodistribution.

Pharmacokinetics:

e Blood Sampling: At various time points after intravenous injection of the NIR-II probe (e.g., 2,
5, 10, 30 minutes, 1, 2, 4, 8, 24 hours), collect a small volume of blood (e.g., 10-20 pL) from
the tail vein into heparinized tubes.[11]

» Plasma Separation: Centrifuge the blood samples to separate the plasma.

o Fluorescence Measurement: Measure the NIR-II fluorescence intensity of the plasma
samples using a suitable plate reader or by imaging a known volume of plasma.

e Data Analysis:
o Plot the plasma fluorescence intensity as a function of time.

o Fit the data to a pharmacokinetic model (e.g., a two-compartment model) using
appropriate software to calculate parameters such as blood circulation half-life (t1/2), area
under the curve (AUC), clearance (Cl), and volume of distribution (Vd).[12]
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Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and concepts
described in these application notes.

Experimental Workflow for NIR-1lI Drug Delivery Tracking
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Caption: Workflow for tracking drug delivery using NIR-II probes.
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Advantages of NIR-II Imaging
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Caption: Key advantages of imaging in the NIR-II window.
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Caption: Workflow for quantitative analysis of in vivo NIR-Il imaging data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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